molecular formula C7H4Br2O2 B057127 2,6-Dibromobenzoic acid CAS No. 601-84-3

2,6-Dibromobenzoic acid

Cat. No.: B057127
CAS No.: 601-84-3
M. Wt: 279.91 g/mol
InChI Key: HQLOEBRPCVIFCT-UHFFFAOYSA-N
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Description

2,6-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its white to light yellow crystalline solid form and has a relatively low solubility in water but is more soluble in organic solvents like methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromobenzoic acid can be synthesized through the bromination of benzoic acidThe product is then purified through crystallization or other purification methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions in reactors, followed by purification steps such as recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute bromine atoms with hydroxyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Coupling: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxybenzoic acids, while reduction reactions can produce dibromobenzyl alcohols.

Scientific Research Applications

2,6-Dibromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can affect various metabolic pathways, making it useful in research focused on enzyme activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromobenzoic acid
  • 3,5-Dibromobenzoic acid
  • 2,6-Dichlorobenzoic acid

Uniqueness

2,6-Dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromobenzoic acids, the 2,6-substitution pattern provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLOEBRPCVIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870668
Record name 2,6-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-84-3
Record name 2,6-Dibromobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMOBENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-dibromobenzoic acid in the synthesis of oligophenylene dendrimers?

A1: this compound serves as a core unit in the synthesis of oligophenylene dendrimers. [] The research highlights a "late-stage functionalization" approach where a pre-constructed dendron with peripheral arene units (introduced via C-H borylation and Suzuki-Miyaura cross-coupling) is coupled with derivatives of this compound. This coupling results in a dendrimer with desired functionalities both at the periphery and the core. []

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